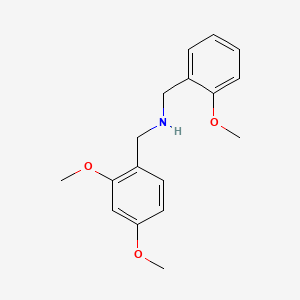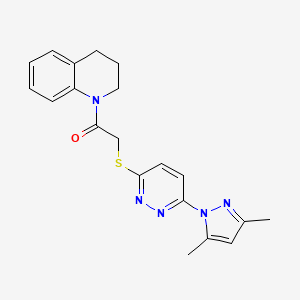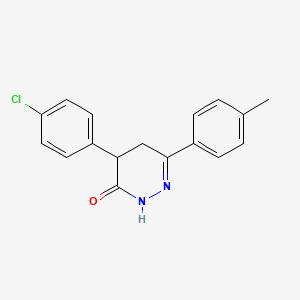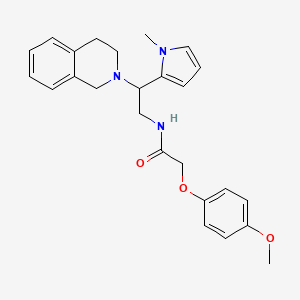![molecular formula C22H19ClF3N5O4S3 B2455265 N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 392299-34-2](/img/structure/B2455265.png)
N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibition of Carbonic Anhydrase Isozymes
This compound is part of research efforts focused on the design and synthesis of sulfonamide derivatives to inhibit carbonic anhydrase (CA) isozymes, which are metalloenzymes present in almost all living organisms. They catalyze the reversible hydration of carbon dioxide to bicarbonate ion and protons. Specific sulfonamide derivatives, including those with thiadiazole moieties, have been identified as potent inhibitors of human CA I and II isozymes, suggesting potential therapeutic applications in conditions where CA activity modulation is beneficial, such as glaucoma, epilepsy, and certain types of cancer (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Targeting Tumor-associated Carbonic Anhydrase IX
The compound is relevant in the development of inhibitors targeting the tumor-associated carbonic anhydrase IX (CA IX). This approach is crucial for anticancer strategies since CA IX is overexpressed in several hypoxic tumors and contributes to cancer progression and metastasis. Research has identified various sulfonamide-based inhibitors, showing that modifications in the sulfonamide structure, including incorporation of thiadiazole rings, can lead to potent and selective CA IX inhibitors. These findings have implications for designing new anticancer agents with improved selectivity and potency (Ilies et al., 2003).
Design and Synthesis of Selective Inhibitors
Studies also focus on the design and synthesis of sulfonamides as selective inhibitors for membrane-anchored and tumor-associated carbonic anhydrase isozymes. By modifying the chemical structure, researchers aim to develop inhibitors that are selective for CA IX, offering potential therapeutic options for treating cancers that express this enzyme. The synthesis of positively charged sulfonamides demonstrates the versatility of chemical modifications in achieving desired biological activity and selectivity (Casey et al., 2004).
Glutaminase Inhibition for Cancer Therapy
Another research application involves the inhibition of kidney-type glutaminase (GLS), a key enzyme in cancer cell metabolism. Derivatives of the compound, particularly those related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been explored for their ability to inhibit GLS. These studies aim to identify more potent inhibitors with improved drug-like properties, offering new avenues for cancer therapy (Shukla et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3N5O4S3/c23-16-8-5-14(22(24,25)26)11-17(16)27-18(32)12-36-21-30-29-20(37-21)28-19(33)13-3-6-15(7-4-13)38(34,35)31-9-1-2-10-31/h3-8,11H,1-2,9-10,12H2,(H,27,32)(H,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGMPAZJEAETKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3N5O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2455184.png)

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2455186.png)
![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)
![3-Azabicyclo[3.2.1]octan-1-amine;dihydrochloride](/img/structure/B2455191.png)
![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455194.png)

![4-[(4-Chlorophenyl)methyl]-7-hydroxy-3-phenylchromen-2-one](/img/structure/B2455196.png)
![N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2455199.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2455200.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2455202.png)

![N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455204.png)
